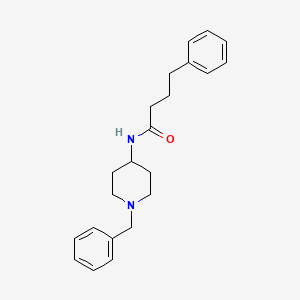
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide, also known as BPAP, is a chemical compound that belongs to the family of piperidine derivatives. BPAP has been studied for its potential use in treating various medical conditions, including depression, Parkinson's disease, and narcolepsy. In
Wirkmechanismus
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, motivation, and attention. This compound has also been shown to have a high affinity for sigma-1 receptors, which are involved in regulating various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and reduce immobility time in the forced swim test, a common test used to measure antidepressant activity. This compound has also been shown to increase dopamine and norepinephrine levels in the brain and to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide in lab experiments is that it has been shown to have a high affinity for sigma-1 receptors, which are involved in regulating various cellular processes. This makes it a potentially useful tool for studying the role of sigma-1 receptors in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is its potential use in treating depression and other mood disorders. Another area of interest is its potential use in treating Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, more studies are needed to establish the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-4-phenylbutanamide has been studied extensively for its potential therapeutic uses. It has been shown to have antidepressant effects in animal models and has also been studied for its potential use in treating Parkinson's disease. Additionally, this compound has been studied for its potential use in treating narcolepsy, a neurological disorder characterized by excessive daytime sleepiness and sudden sleep attacks.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c25-22(13-7-12-19-8-3-1-4-9-19)23-21-14-16-24(17-15-21)18-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZLYJYEMSXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
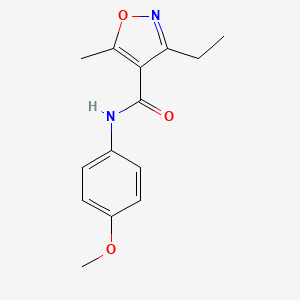
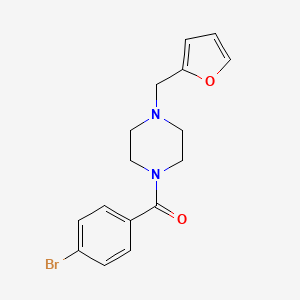
![1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
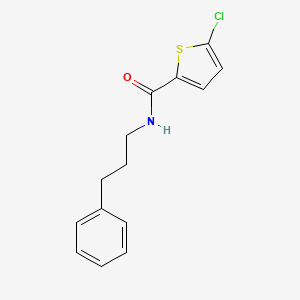

amino]-N-methylpropanamide](/img/structure/B4431080.png)
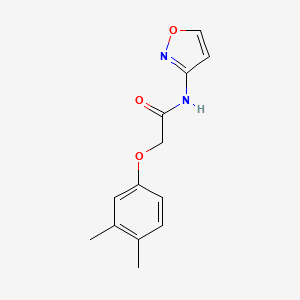
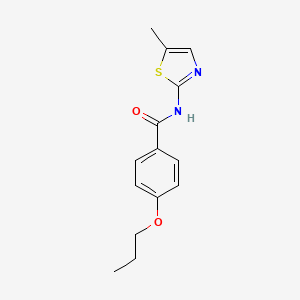
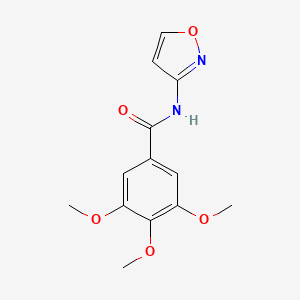
![N-[1-(1-adamantyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431098.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4431114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431119.png)
![2-(4-methoxyphenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4431121.png)